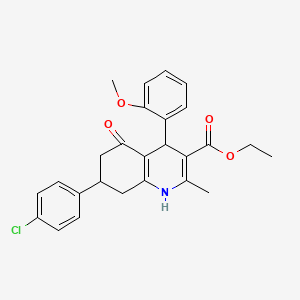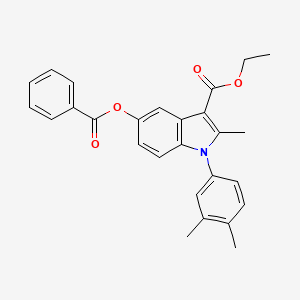![molecular formula C19H16ClNO2 B11675204 2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B11675204.png)
2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-Chlorophényl)amino]méthylidène}-5-phénylcyclohexane-1,3-dione est un composé organique de structure complexe comprenant un groupe chlorophényle, un groupe amino et un cycle cyclohexane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-{[(3-Chlorophényl)amino]méthylidène}-5-phénylcyclohexane-1,3-dione implique généralement la réaction de la 3-chloroaniline avec un dérivé de cyclohexane-1,3-dione dans des conditions spécifiques. La réaction est souvent réalisée en présence d'une base comme l'hydroxyde de sodium ou le carbonate de potassium, et d'un solvant comme l'éthanol ou le méthanol. Le mélange réactionnel est généralement chauffé à reflux pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des méthodes plus évolutives et efficaces. Cela pourrait inclure l'utilisation de réacteurs à flux continu, qui permettent un meilleur contrôle des conditions réactionnelles et des rendements améliorés. De plus, l'utilisation de catalyseurs et de paramètres réactionnels optimisés peut améliorer encore l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
2-{[(3-Chlorophényl)amino]méthylidène}-5-phénylcyclohexane-1,3-dione peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en amines ou autres formes réduites.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles comme le méthylate de sodium (NaOMe) ou le tert-butylate de potassium (KOtBu) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent conduire à une variété de dérivés substitués avec différents groupes fonctionnels.
Applications de la recherche scientifique
2-{[(3-Chlorophényl)amino]méthylidène}-5-phénylcyclohexane-1,3-dione a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique de base en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Le composé peut être étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que des polymères ou des revêtements.
Mécanisme d'action
Le mécanisme d'action du 2-{[(3-Chlorophényl)amino]méthylidène}-5-phénylcyclohexane-1,3-dione implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut agir en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Cela peut conduire à divers effets biologiques, tels que l'inhibition de la prolifération cellulaire ou l'induction de l'apoptose dans les cellules cancéreuses. Les cibles et les voies moléculaires exactes impliquées sont encore à l'étude et peuvent varier en fonction de l'application spécifique.
Applications De Recherche Scientifique
2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Composés similaires
3-{[(2,3-Dichlorophényl)amino]méthyl}-5-(furan-2-ylméthylidène)-1,3-thiazolidine-2,4-dione : Ce composé a une structure similaire mais comprend un cycle thiazolidine et un groupe furane.
2-{[(4-Chlorophényl)amino]méthylidène}-5-phénylcyclohexane-1,3-dione : Il s'agit d'un isomère de position avec l'atome de chlore à une position différente sur le cycle phényle.
Unicité
2-{[(3-Chlorophényl)amino]méthylidène}-5-phénylcyclohexane-1,3-dione est unique en raison de ses caractéristiques structurelles spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes. Sa combinaison d'un groupe chlorophényle et d'un cycle cyclohexane en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C19H16ClNO2 |
|---|---|
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
2-[(3-chlorophenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H16ClNO2/c20-15-7-4-8-16(11-15)21-12-17-18(22)9-14(10-19(17)23)13-5-2-1-3-6-13/h1-8,11-12,14,22H,9-10H2 |
Clé InChI |
YXBFPZVTWRBFTQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C(=C1O)C=NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11675127.png)

![5-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11675146.png)
![2,6-Dimethoxy-4-{[4-(4-methyl-benzyl)-piperazin-1-ylimino]-methyl}-phenol](/img/structure/B11675151.png)
![5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11675158.png)
![N'-[(Z)-(2-Chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11675161.png)
![N-[(3-ketobenzothiophen-2-ylidene)amino]-N-phenyl-acetamide](/img/structure/B11675167.png)
![4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11675173.png)
![ethyl 4-heptyl-3,7,8-trimethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate](/img/structure/B11675174.png)
![(2E)-2-{[(4-iodophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11675177.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11675179.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675188.png)
![3-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11675194.png)

